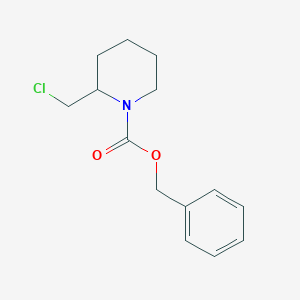

Benzyl 2-(chloromethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 2-(chloromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOATBDYNXZHJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCl)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166107-55-7 | |

| Record name | benzyl 2-(chloromethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(chloromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine with benzyl chloroformate and chloromethyl methyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of Benzyl 2-(chloromethyl)piperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The product is typically purified using large-scale chromatography or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(chloromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted piperidine derivatives with various functional groups.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Benzyl 2-(chloromethyl)piperidine-1-carboxylate is a synthetic compound with a piperidine structure that includes a benzyl group and a chloromethyl substituent. It is valued in medicinal chemistry for its carboxylate functional group, which can engage in various reactions, making it a versatile building block for synthesizing complex molecules with potential therapeutic effects.

Potential Applications

Benzyl 2-(chloromethyl)piperidine-1-carboxylate has several potential applications:

- Pharmaceutical Development It serves as a building block in synthesizing complex molecules with potential therapeutic effects.

- Chemical Research The compound's carboxylate functional group can participate in various reactions.

- Versatility in Synthetic Organic Chemistry It can undergo chemical transformations.

Compound Variations

Several related compounds exhibit different structural and chemical properties:

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | Hydroxymethyl instead of chloromethyl | More hydrophilic properties |

| Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate | Different position for chlorocarbonyl substitution | Potentially different reactivity |

| N-Benzylpiperidine-1-carboxylic acid | Lacks chloromethyl group | More acidic nature |

Benzyl 2-(chloromethyl)piperidine-1-carboxylate is unique due to its chloromethyl substituent, which enhances its reactivity compared to other derivatives.

Research

Mechanism of Action

The mechanism of action of Benzyl 2-(chloromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structural features and the nature of the target enzyme. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the benzyl group can interact with hydrophobic pockets in receptor proteins, modulating their activity and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison of Benzyl 2-(chloromethyl)piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Variation at the Piperidine Ring

A. Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate (CAS: 1352534-68-9)

- Molecular formula : C₁₈H₁₉ClN₂O₂

- Molecular weight : 330.81 g/mol

- Key differences : Replaces the chloromethyl group with a 2-chloropyridin-3-yl substituent.

- The chlorine atom on the pyridine may direct electrophilic substitution reactions. Applications: Likely used in medicinal chemistry for targeting aromatic receptor sites .

B. Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1)

- Molecular formula : C₁₃H₁₈N₂O₂

- Molecular weight : 234.30 g/mol

- Key differences: Substitutes the chloromethyl group with an amino (-NH₂) group at position 3.

- Implications: The amino group increases basicity (pKa ~10–11), enabling salt formation or participation in condensation reactions. Safety Note: Limited toxicological data available; requires cautious handling .

Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

- Molecular formula: C₁₄H₁₉NO₃

- Molecular weight : 249.31 g/mol

- Key differences : Features a hydroxymethyl (-CH₂OH) group at position 3.

- Implications :

Functional Group Reactivity Comparison

Biological Activity

Benzyl 2-(chloromethyl)piperidine-1-carboxylate is a synthetic compound with a piperidine structure that features a benzyl group and a chloromethyl substituent. Its potential applications in medicinal chemistry are significant due to the presence of the carboxylate functional group, which can participate in various biological interactions and transformations. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Benzyl 2-(chloromethyl)piperidine-1-carboxylate can undergo several chemical transformations that enhance its versatility in synthetic organic chemistry. The synthesis typically involves multi-step processes that yield high purity and efficiency. The compound is characterized by its unique chloromethyl substituent, which increases its reactivity compared to other derivatives.

Synthesis Overview:

- Starting Material: Benzylamine

- Reagents: Chloromethyl methyl ether, piperidine derivatives

- Yield: High yields reported in various synthetic pathways

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Benzyl 2-(chloromethyl)piperidine-1-carboxylate. The following table summarizes key derivatives and their structural features:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | Hydroxymethyl instead of chloromethyl | More hydrophilic properties |

| Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate | Different position for chlorocarbonyl | Potentially different reactivity |

| N-Benzylpiperidine-1-carboxylic acid | Lacks chloromethyl group | More acidic nature |

Preliminary studies indicate that Benzyl 2-(chloromethyl)piperidine-1-carboxylate interacts with various biological targets, suggesting its potential as a pharmacological agent.

Biological Activity and Case Studies

Recent research has highlighted the compound's inhibitory effects on specific enzymes and its potential therapeutic applications. For instance, studies have shown that it may act as an inhibitor for certain deubiquitinating enzymes, which are implicated in cancer progression.

Case Study Findings:

- Inhibition of USP1/UAF1 Complex:

- NAPE-PLD Inhibition:

- Neuropharmacological Effects:

Q & A

Q. What are the standard synthetic routes for preparing Benzyl 2-(chloromethyl)piperidine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous piperidine derivatives are prepared by reacting benzyl-protected piperidine precursors with chloromethylating agents (e.g., chloromethyl chloride) under basic conditions. In related syntheses, cesium carbonate in DMF at elevated temperatures (e.g., 100°C) facilitates coupling reactions between amines and chlorinated intermediates . Key steps include:

- Protecting the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group.

- Introducing the chloromethyl substituent via alkylation or substitution.

- Purification via column chromatography or crystallization.

Q. What safety protocols should be followed when handling this compound in the lab?

Despite limited toxicological data, assume potential hazards based on structural analogs. Implement:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- First Aid : For skin contact, wash immediately with soap and water for 15+ minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in sealed containers away from oxidizers and moisture at room temperature .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm structural integrity via H and C NMR to verify benzyl, piperidine, and chloromethyl groups.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H] peaks).

- HPLC : Assess purity (>95% by reverse-phase chromatography).

- Elemental Analysis : Verify stoichiometry (C, H, N, Cl) .

Advanced Research Questions

Q. How can structural discrepancies in toxicity data between SDS sources be resolved?

Conflicting hazard reports (e.g., "no known hazards" vs. "skin/eye irritation" warnings) require:

- Comparative Toxicology Studies : Test acute toxicity (e.g., LD in rodents) and irritation potential (OECD Test Guidelines 404/405).

- In Silico Modeling : Use tools like QSAR to predict toxicity based on chloromethyl and piperidine moieties .

- Literature Review : Cross-reference peer-reviewed studies on structurally similar compounds (e.g., benzyl piperidine carboxylates) .

Q. What strategies optimize reaction conditions for introducing the chloromethyl group?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while THF may reduce side reactions .

- Base Selection : Test cesium carbonate, KCO, or DBU to deprotonate intermediates and drive substitution .

- Temperature Gradients : Vary reaction temperatures (e.g., 50–100°C) to balance yield and decomposition.

- Kinetic Monitoring : Use TLC or in situ IR to track reaction progress and identify byproducts .

Q. How does the chloromethyl substituent influence the compound’s reactivity in downstream applications?

The chloromethyl group acts as a versatile handle for further functionalization:

- Nucleophilic Substitution : Replace Cl with amines, thiols, or alkoxides to generate diverse derivatives.

- Cross-Coupling : Utilize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) after converting Cl to a boronate ester.

- Oxidation/Reduction : Transform to hydroxymethyl (via hydrolysis) or methyl (via reduction) groups for SAR studies .

Q. What crystallographic insights exist for related benzyl piperidine carboxylates?

X-ray studies of analogs (e.g., trifluoromethyl-substituted derivatives) reveal:

- Conformational Flexibility : Piperidine rings adopt chair or boat conformations depending on substituents.

- Hydrogen Bonding : Carboxylate esters form intermolecular H-bonds, influencing crystal packing and stability .

- Electron Density Maps : High-resolution data (R factor <0.05) validate bond lengths/angles and stereochemistry .

Contradiction Analysis & Methodological Guidance

Q. How to address conflicting stability data in SDS documents?

Some SDS note stability under recommended storage , while others warn about incompatibility with oxidizers . Resolve via:

- Accelerated Stability Testing : Expose the compound to heat, light, and humidity, monitoring degradation via HPLC.

- Compatibility Matrices : Test interactions with common lab reagents (e.g., acids, bases, metals) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Simulate binding to enzymes (e.g., proteases) using AutoDock or Schrödinger.

- MD Simulations : Analyze conformational dynamics in aqueous or lipid environments (e.g., GROMACS) .

- Pharmacophore Modeling : Identify critical functional groups (chloromethyl, carboxylate) for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.